3-[(FURAN-2-YL)METHYL]-1-(4-METHYLBENZOYL)THIOUREA
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Overview
Description
3-[(FURAN-2-YL)METHYL]-1-(4-METHYLBENZOYL)THIOUREA is a compound that belongs to the class of thiourea derivatives
Preparation Methods
The synthesis of 3-[(FURAN-2-YL)METHYL]-1-(4-METHYLBENZOYL)THIOUREA typically involves the reaction of furan-2-ylmethylamine with 4-methylbenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
3-[(FURAN-2-YL)METHYL]-1-(4-METHYLBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted thiourea derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times to achieve the desired products.
Scientific Research Applications
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have demonstrated its ability to inhibit the growth of certain bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines.
Medicine: The compound is being investigated for its potential use as a therapeutic agent for the treatment of infectious diseases and cancer. Its mechanism of action involves the inhibition of key enzymes and pathways essential for the survival and proliferation of pathogens and cancer cells.
Industry: In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(FURAN-2-YL)METHYL]-1-(4-METHYLBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of enzymes such as proteases and kinases, which play crucial roles in cellular processes. By inhibiting these enzymes, the compound can disrupt the normal functioning of cells, leading to cell death or growth inhibition. Additionally, the compound can induce oxidative stress and apoptosis in cancer cells, further contributing to its anticancer effects.
Comparison with Similar Compounds
3-[(FURAN-2-YL)METHYL]-1-(4-METHYLBENZOYL)THIOUREA can be compared with other thiourea derivatives, such as:
1-(furan-2-ylmethyl)-3-[(4-sulfamoylphenyl)methyl]thiourea: This compound has a similar structure but contains a sulfamoyl group instead of a benzoyl group. It has shown different biological activities and may have distinct applications.
1-(furan-2-ylmethyl)-3-(4-methoxyphenyl)thiourea: This compound has a methoxy group instead of a methyl group on the benzoyl ring. The presence of the methoxy group can influence the compound’s reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(furan-2-ylmethylcarbamothioyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10-4-6-11(7-5-10)13(17)16-14(19)15-9-12-3-2-8-18-12/h2-8H,9H2,1H3,(H2,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBNUJXLIQIFPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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